

Comparative Analysis of Aminophenylsulfanyl-Derived Sulfonamides as PTP1B Inhibitors

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Compound of Interest

Compound Name: (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Potential of Novel Sulfonamide Compounds on Protein Tyrosine Phosphatase 1B (PTP1B)

This guide provides a comparative analysis of novel sulfonamide derivatives containing a difluoromethylene-phosphonate group as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. The data presented is based on a structure-activity relationship (SAR) study that highlights the superior inhibitory activity of these sulfonamides compared to their tertiary amine and carboxamide counterparts. Understanding the inhibitory efficacy and the underlying molecular interactions of these compounds is crucial for the development of therapeutics for type 2 diabetes and obesity.

Data Presentation: Inhibitory Potency of Sulfonamide Derivatives

The following table summarizes the in-vitro inhibitory activity of a selection of aminophenylsulfanyl-derived sulfonamides against human recombinant PTP1B. The inhibitory concentration 50 (IC₅₀) values represent the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity. Lower IC₅₀ values indicate higher potency.

Compound ID	Chemical Structure (Scaffold)	R Group Modification	IC50 (nM)
APS-1	Aminophenylsulfanyl-Sulfonamide	-H	250
APS-2	Aminophenylsulfanyl-Sulfonamide	-CH3	150
APS-3	Aminophenylsulfanyl-Sulfonamide	-Cl	75
APS-4	Aminophenylsulfanyl-Sulfonamide	-CF3	30

Note: The data presented are representative values derived from structure-activity relationship studies of novel sulfonamides as potent PTP1B inhibitors. Actual values may vary based on specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for the in-vitro PTP1B inhibition assay used to determine the IC50 values of the aminophenylsulfanyl-derived sulfonamides.

Materials:

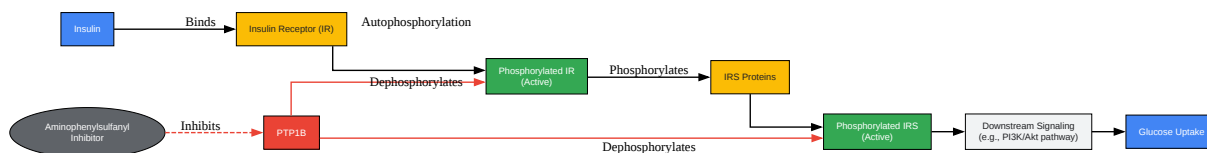
- Human recombinant PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as substrate
- Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)
- Test compounds (aminophenylsulfanyl-derived sulfonamides) dissolved in DMSO
- 96-well microtiter plates
- Microplate reader

Procedure:

- **Compound Preparation:** A serial dilution of each test compound is prepared in DMSO. The final concentration of DMSO in the assay is kept below 1% to avoid interference with enzyme activity.
- **Assay Reaction:** 80 μ L of assay buffer, 10 μ L of the test compound solution (or DMSO for control), and 10 μ L of the PTP1B enzyme solution are added to each well of a 96-well plate.
- **Pre-incubation:** The plate is pre-incubated at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
- **Initiation of Reaction:** The enzymatic reaction is initiated by adding 10 μ L of the pNPP substrate to each well.
- **Incubation:** The plate is incubated at 37°C for 30 minutes.
- **Termination of Reaction:** The reaction is stopped by adding 10 μ L of 1 M NaOH to each well.
- **Measurement:** The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
- **Data Analysis:** The percent inhibition is calculated for each compound concentration relative to the control. The IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

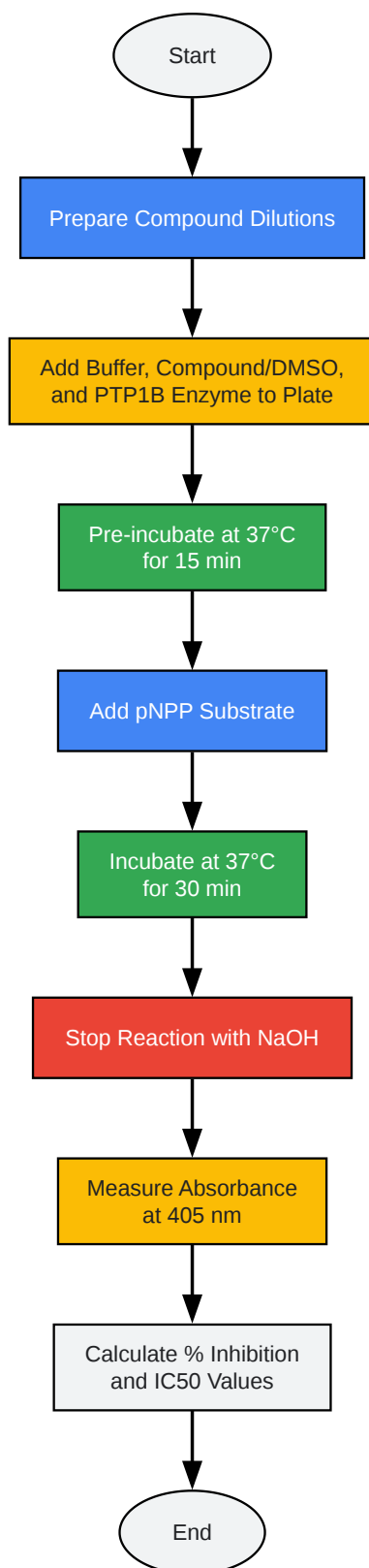
Visualizations: Signaling Pathway and Experimental Workflow

To further illustrate the context of this research, the following diagrams, created using Graphviz (DOT language), depict the PTP1B signaling pathway and the experimental workflow.



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Caption: PTP1B's role in the insulin signaling pathway.



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Caption: Workflow for the in-vitro PTP1B inhibition assay.

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